Cas no 1396809-90-7 (3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

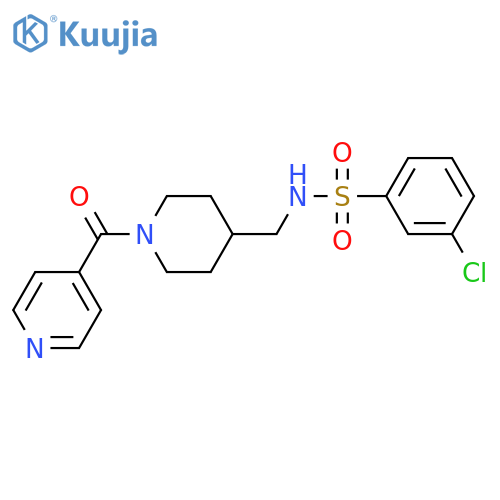

1396809-90-7 structure

商品名:3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide

- 3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide

- F6178-1614

- AKOS024534716

- 1396809-90-7

- 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

- 3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide

- VU0534276-1

-

- インチ: 1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2

- InChIKey: ISVIUAWCULYILW-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2CCN(C(C3=CC=NC=C3)=O)CC2)(=O)=O)=CC=CC(Cl)=C1

計算された属性

- せいみつぶんしりょう: 393.0913904g/mol

- どういたいしつりょう: 393.0913904g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 567

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6178-1614-40mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-5μmol |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-30mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-15mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-75mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-100mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-4mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-2mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-25mg |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6178-1614-20μmol |

3-chloro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide |

1396809-90-7 | 20μmol |

$79.0 | 2023-09-09 |

3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

1396809-90-7 (3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide) 関連製品

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬